molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole

Cat. No. B375938
CAS RN: 309938-36-1
M. Wt: 286.75g/mol
InChI Key: MLKXHRPFRHZMHU-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD). In

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the inhibition of the proton pump in the gastric parietal cells. This inhibition leads to a reduction in the production of gastric acid, which is responsible for the symptoms of acid-related disorders.
Biochemical and Physiological Effects:
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of gastric acid, increase the pH of the stomach, and inhibit the growth of Helicobacter pylori, a bacterium responsible for peptic ulcer disease. In addition, it has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the physiology of the gastric parietal cells and the effects of gastric acid on various biological processes. However, one of the limitations of using this compound is its specificity for the proton pump. This limits its use in studying other aspects of gastric acid secretion and may require the use of other compounds in conjunction with 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole.

Future Directions

There are many potential future directions for research on 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole. One area of interest is the development of new proton pump inhibitors with improved efficacy and fewer side effects. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for inflammatory diseases and cancer. Additionally, the role of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in the gut microbiome and its effects on the immune system are areas of active research.

Synthesis Methods

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the reaction of omeprazole sulfide with hydrogen peroxide in the presence of a catalyst. This method yields omeprazole in high purity and is widely used in the pharmaceutical industry.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. In addition, it has been investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXHRPFRHZMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole

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